(1r,3s)-3-Aminocyclopentanol hydrochloride
Overview
Description
“(1r,3s)-3-Aminocyclopentanol hydrochloride” is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that the compound may have similarities with “(1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride”, which is known to be a solid substance stored at room temperature1.
Synthesis Analysis
The synthesis of “(1r,3s)-3-Aminocyclopentanol hydrochloride” is not well-documented in the available literature. However, a related compound, “(1R,3S)-3-amino-1-cyclopentanol”, is known to be an intermediate for the synthesis of Bictegravir2. The synthesis involves chiral resolution and chiral synthesis2.Molecular Structure Analysis
The molecular structure of “(1r,3s)-3-Aminocyclopentanol hydrochloride” is not readily available. However, the structure of a similar compound, “(1R,3S)-3-Methylcyclohexanol”, has been analyzed3. The structure of these types of compounds can be determined using techniques such as X-ray diffraction4.Chemical Reactions Analysis
The specific chemical reactions involving “(1r,3s)-3-Aminocyclopentanol hydrochloride” are not well-documented in the available literature. However, related compounds may undergo reactions such as asymmetric cycloaddition5.Physical And Chemical Properties Analysis
The physical and chemical properties of “(1r,3s)-3-Aminocyclopentanol hydrochloride” are not well-documented. However, a related compound, “(1R,3S)-Solifenacin Hydrochloride”, has a molecular weight of 398.92 g/mol7.Scientific Research Applications
- Specific Scientific Field : Organic Synthesis .
- Summary of the Application : “(1r,3s)-3-Aminocyclopentanol hydrochloride” is used in the preparation of certain compounds. It undergoes an asymmetric cycloaddition reaction with cyclopentadiene using a chiral source in an N-acylhydroxylamine compound as a chiral inducer, to build two chiral centers of a target product .
- Methods of Application or Experimental Procedures : The N-acylhydroxylamine compound can be obtained by means of a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine . The raw materials of this route are widely available, cheap, and easy to get, and therefore, the costs of the raw materials can be effectively reduced .
- Results or Outcomes : The preparation method features a reasonable route, simple operation, and mild reaction conditions, and thus has high atom economy and low production costs . .
Safety And Hazards
The safety and hazards associated with “(1r,3s)-3-Aminocyclopentanol hydrochloride” are not well-documented. However, it’s always important to handle chemical substances with care, using appropriate personal protective equipment8.
Future Directions
The future directions for the research and application of “(1r,3s)-3-Aminocyclopentanol hydrochloride” are not well-documented. However, the synthesis method of a related compound, “(1R,3S)-3-amino-1-cyclopentanol”, has been patented, indicating potential industrial applications5.
Please note that the information provided is based on the available literature and may not be fully applicable to “(1r,3s)-3-Aminocyclopentanol hydrochloride”. Further research is needed to provide a more accurate and comprehensive analysis.
properties
IUPAC Name |
(1R,3S)-3-aminocyclopentan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKRJNWIEGYWGE-UYXJWNHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1r,3s)-3-Aminocyclopentanol hydrochloride | |
CAS RN |
1284248-73-2 | |
Record name | rac-(1R,3S)-3-aminocyclopentan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.